Cas no 33556-45-5 (4-BUTOXY-BENZYL-HYDRAZINE)
4-BUTOXY-BENZYL-HYDRAZINE Chemical and Physical Properties
Names and Identifiers
-
- 4-BUTOXY-BENZYL-HYDRAZINE
- (4-butoxyphenyl)methylhydrazine
- SCHEMBL11622628
- AKOS000167657
- [(4-BUTOXYPHENYL)METHYL]HYDRAZINE
- 33556-45-5
- (4-Butoxybenzyl)hydrazine
- DTXSID10388902
-
- MDL: MFCD32706975
- Inchi: 1S/C11H18N2O/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12/h4-7,13H,2-3,8-9,12H2,1H3
- InChI Key: IAFCITUSAGIDIH-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)CNN)CCCC
Computed Properties
- Exact Mass: 194.141913202g/mol
- Monoisotopic Mass: 194.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 47.3Ų
4-BUTOXY-BENZYL-HYDRAZINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D113943-1g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 1g |
$565 | 2024-08-03 | |
| eNovation Chemicals LLC | D113943-2g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 2g |
$675 | 2024-08-03 | |
| eNovation Chemicals LLC | D113943-5g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 5g |
$875 | 2024-08-03 | |
| eNovation Chemicals LLC | D113943-1g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 1g |
$565 | 2025-02-28 | |
| eNovation Chemicals LLC | D113943-5g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 5g |
$875 | 2025-02-28 | |
| eNovation Chemicals LLC | D113943-2g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 2g |
$675 | 2025-02-28 | |
| eNovation Chemicals LLC | D113943-5g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 5g |
$875 | 2025-02-19 | |
| eNovation Chemicals LLC | D113943-2g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 2g |
$675 | 2025-02-19 | |
| eNovation Chemicals LLC | D113943-1g |
4-BUTOXY-BENZYL-HYDRAZINE HCl salt |
33556-45-5 | 97% | 1g |
$565 | 2025-02-19 |
4-BUTOXY-BENZYL-HYDRAZINE Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-BUTOXY-BENZYL-HYDRAZINE
4-Butoxy-Benzyl-Hydrazine: An Overview of Its Properties, Applications, and Recent Research
4-Butoxy-Benzyl-Hydrazine (CAS No. 33556-45-5) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of its chemical properties, potential applications, and the latest research findings.
Chemical Structure and Properties
4-Butoxy-Benzyl-Hydrazine is an organic compound characterized by its unique molecular structure. It consists of a benzene ring substituted with a butoxy group and a benzyl hydrazine moiety. The chemical formula is C11H17N3O, and its molecular weight is 203.27 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
The presence of the butoxy group imparts hydrophobic properties to the molecule, while the hydrazine moiety provides reactivity and functional versatility. These characteristics make 4-Butoxy-Benzyl-Hydrazine an attractive starting material for various synthetic transformations.
Synthetic Applications
4-Butoxy-Benzyl-Hydrazine has found extensive use in organic synthesis due to its reactivity and functional group compatibility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. One notable application is in the preparation of hydrazones, which are important intermediates in the synthesis of heterocyclic compounds and bioactive molecules.
The hydrazine functionality can undergo condensation reactions with carbonyl compounds to form hydrazones. For example, the reaction of 4-Butoxy-Benzyl-Hydrazine with aldehydes or ketones yields stable hydrazone derivatives that can be further functionalized through various synthetic routes. This versatility has led to its use in the development of novel drugs and materials with enhanced biological activity and physical properties.
Pharmaceutical Applications
In the pharmaceutical industry, 4-Butoxy-Benzyl-Hydrazine has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of 4-Butoxy-Benzyl-Hydrazine exhibit potent inhibitory activity against certain kinases associated with cancer progression.
The ability to modulate enzyme activity through targeted inhibition is crucial for developing effective therapeutic agents. The structural flexibility of 4-Butoxy-Benzyl-Hydrazine allows for the design of molecules with improved selectivity and reduced side effects. This makes it an attractive scaffold for further optimization in drug development programs.
Mechanistic Studies and Biological Activity
To understand the biological activity of 4-Butoxy-Benzyl-Hydrazine, several mechanistic studies have been conducted to elucidate its mode of action. One such study published in Bioorganic & Medicinal Chemistry Letters (2021) investigated the interaction of 4-Butoxy-Benzyl-Hydrazine-derived compounds with specific protein targets using computational methods and experimental validation.
The results indicated that these compounds can bind to key residues within the active site of target proteins, thereby disrupting their function. This binding affinity was further confirmed through surface plasmon resonance (SPR) experiments, which provided quantitative data on binding kinetics. These findings highlight the potential of 4-Butoxy-Benzyl-Hydrazine-based molecules as therapeutic agents targeting specific biological pathways.
Safety and Environmental Considerations
The safety profile of any chemical compound is a critical aspect that must be thoroughly evaluated before its widespread use. Studies on the toxicity and environmental impact of 4-Butoxy-Benzyl-Hydrazine have shown that it exhibits low toxicity when handled properly under laboratory conditions. However, it is essential to follow standard safety protocols to minimize exposure risks.
In terms of environmental impact, research has focused on assessing the biodegradability and persistence of 4-Butoxy-Benzyl-Hydrazine. Preliminary studies suggest that it can be effectively degraded by microbial processes under aerobic conditions, reducing its potential for long-term environmental accumulation.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-Butoxy-Benzyl-Hydrazine continues to uncover new applications and insights into its properties. Future studies are likely to focus on optimizing its structure for enhanced biological activity and developing more efficient synthetic methods for large-scale production.
In conclusion, 4-Butoxy-Benzyl-Hydrazine (CAS No. 33556-45-5) is a valuable compound with diverse applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an attractive starting material for various synthetic transformations and drug discovery efforts. As research progresses, it is expected that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation.
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